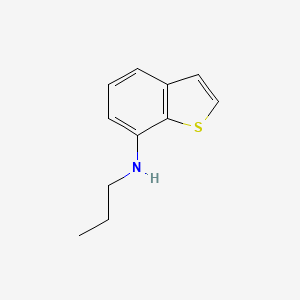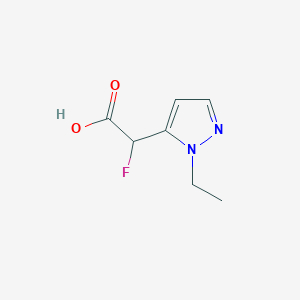
(E)-Ethyl 5-bromopent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-5-bromopent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a brominated pent-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (E)-5-bromopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-bromopent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl pent-2-enoate. This reaction can be achieved using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (E)-5-bromopent-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-5-bromopent-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pent-2-enoates.
Reduction: Formation of ethyl 5-bromopentanoate.
Oxidation: Formation of 5-bromopentanoic acid or other oxidized products.
Applications De Recherche Scientifique
Ethyl (E)-5-bromopent-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and other biochemical processes.
Mécanisme D'action
The mechanism of action of ethyl (E)-5-bromopent-2-enoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl (E)-5-bromopent-2-enoate can be compared with other similar compounds such as:
Ethyl 5-bromopentanoate: Lacks the double bond present in ethyl (E)-5-bromopent-2-enoate.
Methyl (E)-5-bromopent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-4-bromobut-2-enoate: Similar structure but with a shorter carbon chain.
Propriétés
Formule moléculaire |
C7H11BrO2 |
|---|---|
Poids moléculaire |
207.06 g/mol |
Nom IUPAC |
ethyl (E)-5-bromopent-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6-8/h3,5H,2,4,6H2,1H3/b5-3+ |
Clé InChI |
YYJABUZCTGSYNY-HWKANZROSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CCBr |
SMILES canonique |
CCOC(=O)C=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


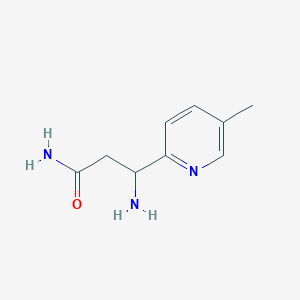
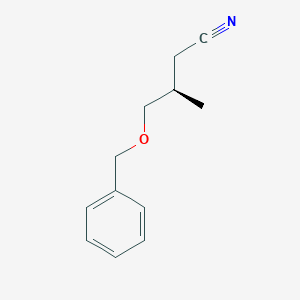
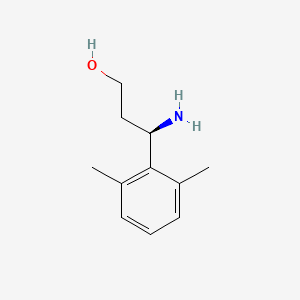
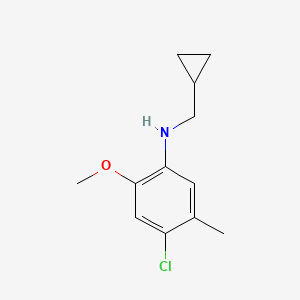
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
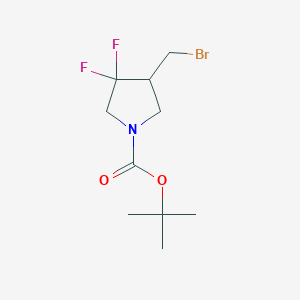
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)
